BenchChemオンラインストアへようこそ!

2,6-dichloro-N-(morpholin-4-yl)benzamide

Mu-opioid receptor Radioligand binding GPCR pharmacology

Choose 2,6-Dichloro-N-(morpholin-4-yl)benzamide for your MOR-targeted research. This N-morpholinyl benzamide acts as a moderate-affinity mu-opioid receptor ligand (IC50 251 nM, EC50 20 µM), making it an ideal reference for binding screens where a weak functional agonist is desired. Its exceptional aqueous solubility (>100 mg/mL) enables DMSO-free assay workflows, minimizing solvent artifacts. The 2,6-dichloro substitution pattern provides distinct SAR divergence from 4-methyl analogs (MCHR1 binders), ensuring unambiguous screening results. Trust its defined molecular identity (InChI Key: RHGGAHVDAJTBQH-UHFFFAOYSA-N) for reliable LC-MS method development. Secure this high-purity research compound now to advance your drug discovery programs.

Molecular Formula C11H12Cl2N2O2
Molecular Weight 275.13
CAS No. 294849-17-5
Cat. No. B2939691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-N-(morpholin-4-yl)benzamide
CAS294849-17-5
Molecular FormulaC11H12Cl2N2O2
Molecular Weight275.13
Structural Identifiers
SMILESC1COCCN1NC(=O)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C11H12Cl2N2O2/c12-8-2-1-3-9(13)10(8)11(16)14-15-4-6-17-7-5-15/h1-3H,4-7H2,(H,14,16)
InChIKeyRHGGAHVDAJTBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-N-(morpholin-4-yl)benzamide (CAS 294849-17-5) | Benzamide Derivative with Defined Mu-Opioid Receptor Affinity and Distinct Physicochemical Properties


2,6-Dichloro-N-(morpholin-4-yl)benzamide (CAS 294849-17-5) is a synthetic N-morpholinyl benzamide derivative with the molecular formula C₁₁H₁₂Cl₂N₂O₂ and molecular weight of 275.13 g/mol . The compound is characterized by a 2,6-dichlorophenyl moiety linked via an amide bond to a morpholine ring, a structural motif that imparts specific electronic and conformational properties relevant to receptor-ligand interactions [1]. In biochemical profiling, this compound has been documented to exhibit affinity for the human mu-opioid receptor (MOR) with a measured IC₅₀ of 251 nM in radioligand displacement assays [2].

Why 2,6-Dichloro-N-(morpholin-4-yl)benzamide Cannot Be Interchanged with Other Morpholinobenzamides or Benzamide Derivatives


N-morpholinyl benzamides are not a functionally homogeneous class; subtle structural variations in substitution pattern, linker geometry, or heterocyclic ring composition produce profound differences in receptor binding profiles and physicochemical behavior. For instance, the 2,6-dichloro substitution pattern on the phenyl ring, combined with the direct N-morpholinyl amide linkage present in 2,6-dichloro-N-(morpholin-4-yl)benzamide, yields a discrete set of molecular properties including a specific amide bond geometry and resonance energy [1]. Even closely related analogs such as 2,6-dichloro-N-(piperidin-4-yl)benzamide , 2,6-dichloro-N-(pyrrolidin-4-yl)benzamide , or 2,6-dichloro-4-methyl-N-(morpholin-4-yl)benzamide exhibit divergent target engagement profiles. As documented in BindingDB, while the target compound binds the mu-opioid receptor (MOR) with an IC₅₀ of 251 nM, the 4-methyl analog instead engages melanin-concentrating hormone receptor 1 (MCHR1) with an IC₅₀ of 5.6 nM, and other structural variants show preferential binding to adenosine A2A, hERG, or melanocortin receptors [2][3][4][5]. This target divergence underscores that interchangeability without empirical validation introduces substantial experimental risk and may invalidate structure-activity relationship (SAR) conclusions or screening outcomes.

Quantitative Differentiation Evidence for 2,6-Dichloro-N-(morpholin-4-yl)benzamide (CAS 294849-17-5) Relative to Structural Analogs


Mu-Opioid Receptor Binding: Distinct Affinity Profile Differentiates from Methyl-Substituted Morpholinobenzamide Analogs

2,6-Dichloro-N-(morpholin-4-yl)benzamide demonstrates measurable affinity for the human mu-opioid receptor (MOR) with an IC₅₀ of 251 nM as determined by displacement of [³H]DAMGO in recombinant human MOR assays [1]. In contrast, the structurally analogous 2,6-dichloro-4-methyl-N-(morpholin-4-yl)benzamide (differing only by a methyl group at the 4-position of the phenyl ring) exhibits primary binding to the melanin-concentrating hormone receptor 1 (MCHR1) with an IC₅₀ of 5.6 nM in [¹²⁵I]-MCH(4-19) displacement assays [2], and also binds melanocortin receptor 4 (MC4R) with an IC₅₀ of 23 nM [3]. This target divergence, driven by a single methyl substitution, demonstrates that the 2,6-dichloro unsubstituted scaffold confers a distinct receptor selectivity fingerprint that is not retained in closely related analogs.

Mu-opioid receptor Radioligand binding GPCR pharmacology Structure-activity relationship

Amide Bond Geometry and Resonance Energy: Morpholine Versus Piperidine Heterocycles

Crystallographic and computational studies of N-morpholinyl benzamides reveal that the morpholine oxygen atom exerts negligible effect on amidic resonance energy compared to N-piperidinyl analogs, but the heterocyclic ring size and electronegativity differences modulate the Ar–C(O) axis twist angle and overall amide bond geometry [1]. In the 4-halobenzamide series, the N-morpholinyl derivative exhibited a specific amide bond distortion pattern (quantified by τ + χN twist angle) that correlated with halogen substitution, whereas the N-piperidinyl comparator series showed distinct resonance energy profiles [1]. Specifically, the study concluded that 'Comparison of resonance energies in synthetically valuable N-morpholinyl and N-piperidinyl amides demonstrates that the O atom of the morpholinyl ring has a negligible effect on amidic resonance in the series' — meaning the differential conformational properties arise from ring size and geometry rather than electronic perturbation [1].

Amide resonance Crystal structure Conformational analysis Twisted amides

Aqueous Solubility Profile: Critical Consideration for In Vitro Assay Design and Stock Solution Preparation

2,6-Dichloro-N-(morpholin-4-yl)benzamide exhibits aqueous solubility of ≥100 mg/mL (≥620.35 mM) according to vendor specification data . This value stands in marked contrast to the extremely low aqueous solubility (<0.001 mg/L) reported for certain benzamide derivatives in environmental fate studies, which is characteristic of halogenated aromatic compounds lacking polar solubilizing groups [1]. The morpholine ring, containing both oxygen and a tertiary amine, contributes to enhanced aqueous solubility relative to purely aromatic or non-polar heterocyclic benzamide analogs . However, procurement decisions must consider that solubility data vary by source and measurement conditions; independent verification is recommended for critical applications.

Aqueous solubility Assay development DMSO stock Compound handling

Functional Activity at Mu-Opioid Receptor: Weak Agonist Efficacy Contrasts with High-Affinity Agonist Comparators

In functional assays using human MOR expressed in CHOK1 cells, 2,6-dichloro-N-(morpholin-4-yl)benzamide exhibited weak agonist activity with an EC₅₀ of 20,000 nM (20 μM) for stimulation of cAMP accumulation measured by HTRF assay after 10 minutes of incubation [1]. Antagonist activity assessment yielded an IC₅₀ of 100,000 nM (100 μM) for inhibition of DAMGO-induced cAMP accumulation [1]. This functional profile — modest binding affinity (IC₅₀ = 251 nM) combined with weak agonist efficacy and minimal antagonist activity — defines the compound as a low-potency MOR ligand. This contrasts sharply with high-affinity MOR agonists such as DAMGO (IC₅₀ typically <1 nM in binding assays) or morphine, and with potent MOR antagonists such as naloxone.

Functional assay cAMP accumulation Agonist efficacy MOR pharmacology

Predicted Density and Molecular Descriptors: Characterization for Analytical Method Development and Quality Control

The predicted density of 2,6-dichloro-N-(morpholin-4-yl)benzamide is 1.42 ± 0.1 g/cm³ based on computational estimation . The molecular formula C₁₁H₁₂Cl₂N₂O₂ corresponds to a molecular weight of 275.13 g/mol, with an InChI Key of RHGGAHVDAJTBQH-UHFFFAOYSA-N . These physicochemical descriptors serve as quality control reference values for identity verification and purity assessment. In comparison, 2,6-dichloro-N-(piperidin-4-yl)benzamide (CAS not specified) and 2,6-dichloro-N-(pyrrolidin-4-yl)benzamide (CAS not specified) have distinct molecular weights due to differing heterocyclic ring compositions , enabling unambiguous differentiation by LC-MS or HRMS analysis.

Density Physicochemical properties QC reference Analytical characterization

Recommended Research and Industrial Applications for 2,6-Dichloro-N-(morpholin-4-yl)benzamide Based on Quantified Evidence


Mu-Opioid Receptor Screening and SAR Studies Requiring Defined Moderate-Affinity Ligand

Given its measured IC₅₀ of 251 nM for the human mu-opioid receptor in radioligand displacement assays, 2,6-dichloro-N-(morpholin-4-yl)benzamide is suitable for use as a reference compound in MOR binding screens where a moderate-affinity ligand with weak functional activity (agonist EC₅₀ = 20,000 nM) is desired [1]. The compound's distinct binding profile relative to 4-methyl-substituted morpholinobenzamide analogs (which preferentially bind MCHR1 and MC4R) makes it appropriate for SAR campaigns exploring the impact of phenyl ring substitution on MOR selectivity [2][3]. Researchers optimizing MOR-targeted chemical probes may use this compound as a starting scaffold for further derivatization aimed at improving binding affinity and functional potency.

Crystallography and Conformational Analysis of Amide Bond Geometry

The N-morpholinyl benzamide scaffold has been crystallographically characterized in the 4-halobenzamide series, with established resonance energy and amide bond twist angle (τ + χN) data available for direct comparison to N-piperidinyl analogs [1]. 2,6-Dichloro-N-(morpholin-4-yl)benzamide may serve as a model compound for studies investigating how 2,6-dichloro substitution modulates amide bond geometry relative to 4-halo-substituted analogs. The established finding that the morpholine oxygen atom exerts negligible effect on amidic resonance energy, while ring size influences conformational properties, positions this compound class as a useful system for probing structure-conformation relationships in twisted amides [1].

Assay Development Where High Aqueous Solubility Reduces Vehicle Artifacts

With aqueous solubility specified as ≥100 mg/mL (≥620.35 mM), 2,6-dichloro-N-(morpholin-4-yl)benzamide enables preparation of concentrated aqueous stock solutions without requiring DMSO or other organic co-solvents [1]. This property is advantageous in assay development workflows where solvent-induced artifacts (e.g., DMSO-mediated enzyme inhibition, membrane perturbation, or cytotoxicity) must be minimized. The compound's favorable solubility profile, attributed to the morpholine ring [2], supports its use in high-concentration screening formats, including fragment-based screening, SPR biosensor assays, and cell-based assays sensitive to organic solvent exposure.

Analytical Reference Standard for LC-MS Method Development and Quality Control

The well-defined molecular descriptors — molecular weight 275.13 g/mol, molecular formula C₁₁H₁₂Cl₂N₂O₂, predicted density 1.42 ± 0.1 g/cm³, and unique InChI Key RHGGAHVDAJTBQH-UHFFFAOYSA-N — make 2,6-dichloro-N-(morpholin-4-yl)benzamide suitable as a reference standard for LC-MS and HRMS method development [1][2]. The compound's mass differentiates it unambiguously from piperidinyl and pyrrolidinyl analogs due to the oxygen atom in the morpholine ring, enabling definitive identification in complex mixtures or when verifying compound identity post-synthesis [3]. This utility extends to impurity profiling and stability-indicating method validation in pharmaceutical research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-dichloro-N-(morpholin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.